2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
The compound “2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide” belongs to the class of indole derivatives . Indole derivatives are a group of organic compounds that contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives can be complex and varies depending on the specific compound. Generally, it involves the formation of the indole ring, followed by various substitutions at different positions on the ring . The exact synthesis process for “2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide” is not available in the sources I found.Scientific Research Applications
Cannabinoid Receptor Type 2 Ligands : A study synthesized a series of indol-3-yl-oxoacetamides, showing that a fluorinated derivative is a potent and selective ligand for CB2 receptors, suggesting potential applications in pharmacology (Moldovan et al., 2017).
COX-2 Targeted Imaging Agents : Indomethacin derivatives, including a variant of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, have been synthesized and evaluated as selective inhibitors of COX-2. These compounds have potential for in vivo imaging (Uddin et al., 2009).
Anti-proliferative Activity in Cancer Cell Lines : Novel derivatives of this compound have been synthesized and evaluated for their cytotoxicity in human cancer cell lines, including cervical, breast, and liver cancers. Certain compounds showed potent anti-proliferative activity, indicating potential applications in cancer research (Hu et al., 2016).
Antimicrobial Agents : A study synthesized 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which demonstrated promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Anticancer Potential : The synthesis and evaluation of indole–quinoline–oxadiazoles, including derivatives of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, have been conducted, showing significant anticancer potential in various cancer cell lines (Kamath et al., 2016).
Serotonin Receptor Modulators : Marine-inspired derivatives of this compound have been evaluated for their antidepressant and sedative activities, showing significant action as serotonin receptor modulators (Ibrahim et al., 2017).
properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-6-2-3-9-7(4-6)8(5-13-9)10(14)11(12)15/h2-5,13H,1H3,(H2,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBDWJMWMJTPQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660347 |
Source
|
Record name | 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide | |
CAS RN |
52055-22-8 |
Source
|
Record name | 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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